

A Comparative Spectroscopic Guide to 4-Methoxy-3-(methoxymethyl)benzaldehyde and its Alternatives

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Compound of Interest

Compound Name: 4-Methoxy-3-(methoxymethyl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Benzaldehyde Derivatives

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides a comprehensive spectroscopic comparison of **4-Methoxy-3-(methoxymethyl)benzaldehyde** with three common alternative benzaldehyde derivatives: Vanillin, Isovanillin, and Veratraldehyde. Through a detailed presentation of experimental and predicted spectroscopic data, this document aims to serve as a critical resource for compound identification, quality control, and method development.

While experimental data for Vanillin, Isovanillin, and Veratraldehyde are readily available, the spectroscopic profile of **4-Methoxy-3-(methoxymethyl)benzaldehyde** is less documented. To facilitate a meaningful comparison, this guide utilizes predicted spectroscopic data for **4-Methoxy-3-(methoxymethyl)benzaldehyde**, offering a valuable theoretical baseline for researchers working with this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Methoxy-3-(methoxymethyl)benzaldehyde** and its alternatives.

¹H NMR Data Comparison (CDCl₃, 400 MHz)

Compound	Aldehyde Proton (δ, ppm)	Aromatic Protons (δ, ppm)	Methoxy Protons (δ, ppm)	Other Protons (δ, ppm)
4-Methoxy-3-(methoxymethyl)benzaldehyde (Predicted)	~9.85 (s)	~7.80 (d), 7.75 (s), 7.05 (d)	~3.90 (s), ~3.40 (s)	~4.50 (s, -CH ₂ -)
Vanillin	9.82 (s)[1]	7.42 (dd), 7.40 (d), 7.04 (d)[2]	3.96 (s)[2]	6.39 (s, -OH)[2]
Isovanillin	9.83 (s)[3]	7.44 (d), 7.42 (dd), 6.97 (d)[3]	3.97 (s)[3]	6.12 (s, -OH)[3]
Veratraldehyde	9.84 (s)	7.43 (dd), 7.41 (d), 6.98 (d)	3.95 (s, 6H)	-

¹³C NMR Data Comparison (CDCl₃, 100 MHz)

Compound	Carbonyl Carbon (δ, ppm)	Aromatic Carbons (δ, ppm)	Methoxy Carbons (δ, ppm)	Other Carbons (δ, ppm)
4-Methoxy-3-(methoxymethyl)benzaldehyde (Predicted)	~192.0	~163.0, 131.0, 130.0, 128.0, 126.0, 111.0	~58.0, ~56.0	~72.0 (-CH ₂ -)
Vanillin	191.1	151.7, 147.1, 130.0, 127.6, 114.4, 108.7	56.1	-
Isovanillin	191.2[3]	151.8, 147.1, 129.9, 127.3, 112.5, 109.5[3]	56.0	-
Veratraldehyde	191.1	154.5, 149.7, 130.2, 126.8, 110.5, 109.1	56.2, 56.0	-

Infrared (IR) Spectroscopy Data Comparison (cm⁻¹)

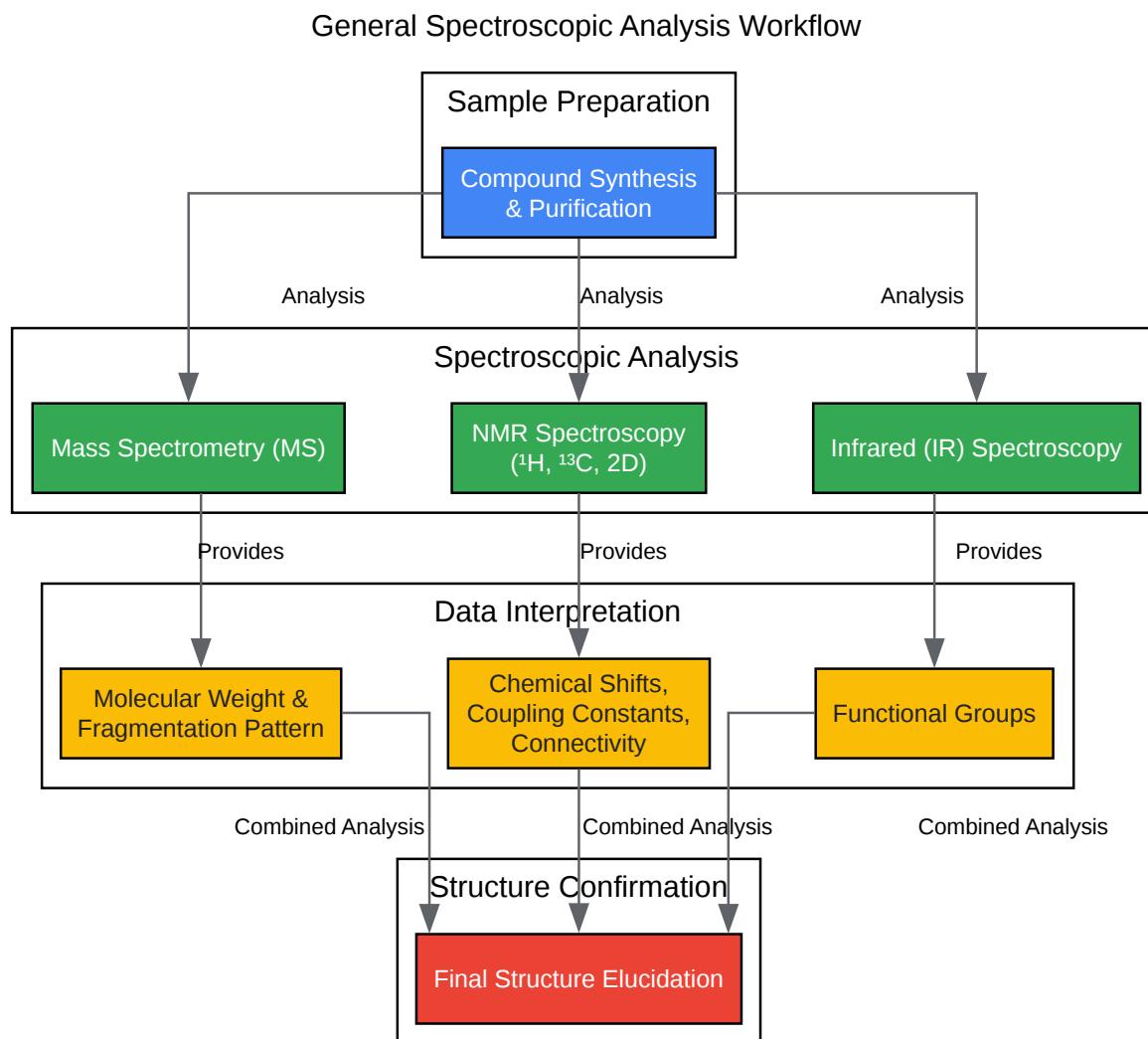
Compound	O-H Stretch	C-H (Aromatic) Stretch	C-H (Aliphatic) Stretch	C=O Stretch	C=C (Aromatic) Stretch	C-O Stretch
4-Methoxy-3-(methoxymethyl)benzaldehyde (Predicted)	-	~3100-3000	~2950-2850	~1690	~1600, 1510	~1250, 1150, 1030
Vanillin	3200-3050 (broad)	~3010	~2970, 2940, 2850	~1665[4]	~1588, 1510[4]	~1266, 1155, 1030[4]
Isovanillin	3300-3100 (broad)	~3010	~2970, 2940, 2850	~1670	~1590, 1515	~1270, 1160, 1025
Veratraldehyde	-	~3010	~2970, 2940, 2850	~1685	~1590, 1510	~1265, 1140, 1020

Mass Spectrometry (MS) Fragmentation Data Comparison

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Methoxy-3-(methoxymethyl)benzaldehyde (Predicted)	180	179 ([M-H] ⁺), 165 ([M-CH ₃] ⁺ , 151 ([M-CHO] ⁺), 135 ([M-CH ₂ OCH ₃] ⁺), 121, 107, 91, 77
Vanillin	152[5]	151 ([M-H] ⁺), 137 ([M-CH ₃] ⁺ , 123, 109, 81, 65, 53[5]
Isovanillin	152	151 ([M-H] ⁺), 137 ([M-CH ₃] ⁺ , 123, 109, 81, 65, 53
Veratraldehyde	166	165 ([M-H] ⁺), 151 ([M-CH ₃] ⁺ , 137, 123, 108, 95, 77

Experimental Workflow

The confirmation of the chemical structure of a benzaldehyde derivative like **4-Methoxy-3-(methoxymethyl)benzaldehyde** follows a logical spectroscopic workflow. This process integrates data from multiple analytical techniques to provide a comprehensive and unambiguous structural elucidation.



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Caption: A generalized workflow for the spectroscopic analysis and confirmation of an organic compound.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a 400 MHz NMR spectrometer.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is employed. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (typically 1024 or more) to obtain an adequate signal-to-noise ratio.
- **Data Processing:** The raw free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections. The spectra are referenced to the TMS signal at 0.00 ppm for ^1H and the residual solvent signal (e.g., 77.16 ppm for CDCl_3) for ^{13}C .

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.
- Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions, which produces a molecular ion and a series of fragment ions characteristic of the molecule's structure.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: The detector records the relative abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z . For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed where a specific precursor ion is selected and fragmented to produce a product ion spectrum.

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